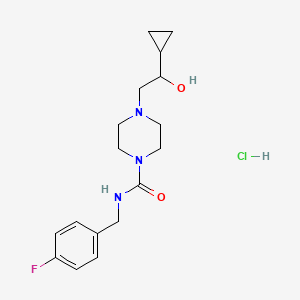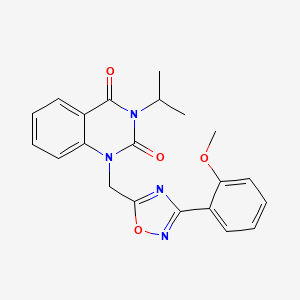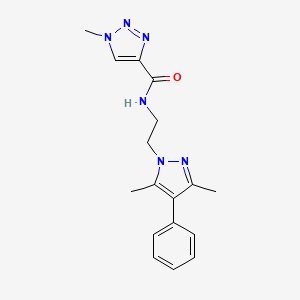
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C19H11ClO5S2 and its molecular weight is 418.86. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photoluminescent Properties
Research has explored the synthesis and characterization of various compounds related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate, focusing on their photoluminescent and thermal properties. For example, zinc(II) 4′-phenyl-terpyridine compounds exhibit interesting photo-luminescent properties in solid and solution states, highlighting their potential in optical materials and photoluminescent applications (Zhen Ma et al., 2013).
Nucleophilic Substitution Reactions
The kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines have been studied, revealing insights into the mechanisms of nucleophilic substitution reactions. Such studies contribute to a deeper understanding of organic reaction processes, potentially informing the synthesis of new pharmaceuticals or materials (H. Koh et al., 1999).
Antimicrobial Activity
Novel quinazolinone derivatives synthesized from compounds structurally related to the chemical have shown promising antimicrobial activities. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the urgent need for new drugs to combat antibiotic-resistant bacteria (O. M. Habib et al., 2013).
Anti-tumor Agents
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated significant anti-tumor activities against hepatocellular carcinoma cell lines. These findings suggest the potential of thiophene-containing compounds in cancer treatment, offering a basis for the development of new chemotherapeutic agents (S. M. Gomha et al., 2016).
Environmental Applications
Studies have also investigated the environmental applications of thiophene derivatives, such as in the desulfurization processes to remove thiophene from gasoline and other fuels. The use of catalysts like SO(4)²⁻/ZrO(2) in oxidative reactions at room temperature has shown nearly 100% efficiency in desulfurization, pointing towards environmentally friendly procedures for cleaning up fuel emissions (Bo Wang et al., 2009).
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO5S2/c20-12-3-6-15(7-4-12)27(22,23)25-13-5-8-16-17(10-13)24-18(19(16)21)11-14-2-1-9-26-14/h1-11H/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAZYAZOCUULG-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2446548.png)

![2-Pyridin-3-yl-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B2446551.png)
![N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-fluorobenzyl)urea](/img/structure/B2446553.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2446554.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2446558.png)


![Methyl 4-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B2446561.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2446566.png)

![3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2446569.png)